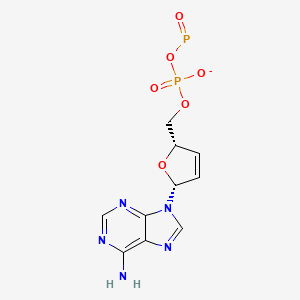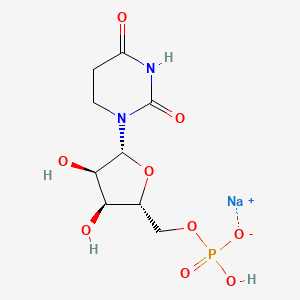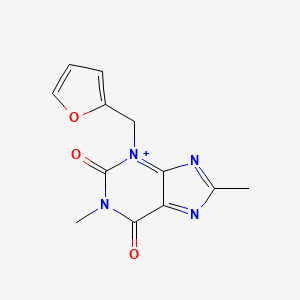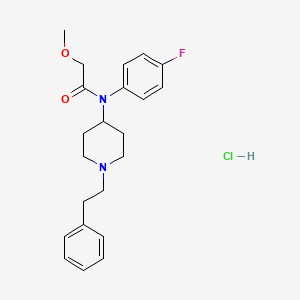
N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects. The presence of a fluorophenyl group and a methoxy group in the structure suggests potential interactions with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using reagents like methyl iodide.
Formation of the Monohydrochloride Salt: The final compound can be converted to its monohydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new piperidine derivatives with potential pharmacological properties.
Biology
In biological research, the compound may be studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride likely involves interactions with specific molecular targets such as receptors or enzymes. The fluorophenyl and methoxy groups may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Loperamide: An anti-diarrheal medication with a piperidine core.
Meperidine: An opioid analgesic with a piperidine ring.
Uniqueness
N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is unique due to the presence of the fluorophenyl and methoxy groups, which may confer distinct pharmacological properties compared to other piperidine derivatives. These structural features may influence its binding affinity, potency, and selectivity for specific biological targets.
Propiedades
Número CAS |
2306823-76-5 |
|---|---|
Fórmula molecular |
C22H28ClFN2O2 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H |
Clave InChI |
AIROXIOBKAFMJK-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
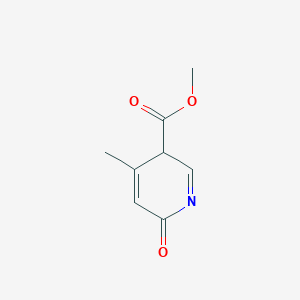

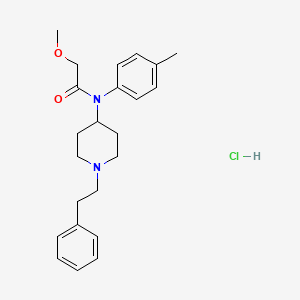


![1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12353275.png)
